molecular formula C17H29N B184576 2,4,6-Tri-tert-butylpyridine CAS No. 20336-15-6

2,4,6-Tri-tert-butylpyridine

Cat. No.: B184576
CAS No.: 20336-15-6
M. Wt: 247.4 g/mol
InChI Key: IDOFMGSESVXXQI-UHFFFAOYSA-N
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Description

2,4,6-Tri-tert-butylpyridine is an organic compound with the molecular formula C16H27N. It is a derivative of pyridine, characterized by the presence of three tert-butyl groups at the 2, 4, and 6 positions on the pyridine ring. This compound is known for its steric hindrance, which makes it a valuable reagent in various chemical reactions, particularly those requiring non-nucleophilic bases.

Mechanism of Action

Target of Action

The primary target of 2,4,6-Tri-tert-butylpyridine (TTBP) is glycals . TTBP serves as an efficient catalyst for highly stereoselective glycosylations of various glycals . Glycals are cyclic enol ethers derived from sugars and play a crucial role in the synthesis of complex carbohydrates.

Mode of Action

TTBP interacts with its targets through an interesting single hydrogen bond mediated protonation . The counteranions also play a role in the outcome of the reaction .

Biochemical Pathways

The biochemical pathway affected by TTBP involves the glycosylation reactions of glycals . Glycosylation is a critical biochemical process that attaches a glycosyl group to a molecule, often a protein, which can significantly alter its function and properties.

Result of Action

The result of TTBP’s action is the highly stereoselective glycosylation of glycals . This means that TTBP can control the spatial arrangement of the glycosyl group in the resulting molecule, which can have significant implications for the molecule’s biological activity.

Action Environment

The action of TTBP can be influenced by various environmental factors. For instance, the presence of counteranions in the reaction environment can affect the outcome of the glycosylation reaction . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Tri-tert-butylpyridine can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with pyridine in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the tert-butyl groups replace the hydrogen atoms at the 2, 4, and 6 positions on the pyridine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tri-tert-butylpyridine is primarily involved in substitution reactions due to its steric hindrance. It is a strong base and can deprotonate various substrates, making it useful in deprotonation reactions. Additionally, it can participate in complexation reactions with metal ions.

Common Reagents and Conditions:

    Oxidation: This compound is relatively resistant to oxidation due to the steric protection provided by the tert-butyl groups.

    Reduction: It does not readily undergo reduction reactions.

    Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. In deprotonation reactions, the resulting products are often the conjugate bases of the substrates.

Scientific Research Applications

2,4,6-Tri-tert-butylpyridine has several applications in scientific research:

    Chemistry: It is used as a non-nucleophilic base in various organic synthesis reactions, including the preparation of enolates and the deprotonation of weak acids.

    Biology: While not commonly used directly in biological studies, its derivatives and complexes can be employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Its role in medicinal chemistry is limited, but it can be used in the synthesis of pharmaceutical intermediates.

    Industry: It is utilized in the production of polymers and as a stabilizer in certain chemical processes due to its resistance to oxidation and thermal degradation.

Comparison with Similar Compounds

    2,6-Di-tert-butylpyridine: Similar in structure but with only two tert-butyl groups, making it less sterically hindered.

    2,4,6-Tri-tert-butylpyrimidine: A pyrimidine derivative with similar steric properties but different electronic characteristics due to the presence of an additional nitrogen atom in the ring.

    2,6-Di-tert-butyl-4-methylpyridine: Another derivative with a methyl group at the 4 position, offering different reactivity and steric properties.

Uniqueness: 2,4,6-Tri-tert-butylpyridine is unique due to its high degree of steric hindrance, which makes it an excellent non-nucleophilic base. This property is particularly valuable in reactions where nucleophilic bases would lead to unwanted side reactions. Its stability and resistance to oxidation also make it a preferred choice in various industrial applications.

Properties

IUPAC Name

2,4,6-tritert-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N/c1-15(2,3)12-10-13(16(4,5)6)18-14(11-12)17(7,8)9/h10-11H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOFMGSESVXXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174245
Record name Pyridine, 2,4,6-tris(1,1-dimethylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20336-15-6
Record name Pyridine, 2,4,6-tris(1,1-dimethylethyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020336156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20336-15-6
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Record name Pyridine, 2,4,6-tris(1,1-dimethylethyl)-
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Record name 2,4,6-Tri-tert-butylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: TTBP primarily acts as a sterically hindered base, meaning its bulky tert-butyl groups restrict its ability to act as a nucleophile. This steric hindrance dictates its interaction with other molecules. For instance, TTBP forms a frustrated Lewis pair (FLP) with [(acridine)BCl2][AlCl4], where both components are Lewis acidic but steric constraints prevent their direct interaction. This FLP can heterolytically activate H2, adding a hydride to the acridine's C9 position and a proton to TTBP. [] Similarly, protonated TTBP salts exhibit unique reactivity due to strained interactions with anions. For example, TTBP hydrochloride catalyzes the addition of water to glycals, forming silyl-protected 2-deoxy-hemiacetals. The reaction's dependence on water concentration suggests a mechanism distinct from typical Brønsted acid catalysis, likely involving C-H···anion interactions. []

A: * Molecular Formula: C17H29N []* Molecular Weight: 247.43 g/mol []* Spectroscopic Data: TTBP’s structure has been confirmed using NMR spectroscopy, Raman spectroscopy, and single-crystal X-ray diffraction. []

A: TTBP is soluble in common organic solvents like dichloromethane, chloroform, alcohol, ether, and acetonitrile. [] It is typically handled and stored under a nitrogen atmosphere and refrigerated to maintain its purity and prevent degradation. []

A: TTBP is widely utilized as a non-nucleophilic base in organic synthesis, particularly in glycosylation reactions where it scavenges the acid byproduct. [] Furthermore, TTBP has demonstrated catalytic activity in various reactions, including:

  • Trifluoromethanesulfonylation of indoles: The Tf2O/TTBP system efficiently produces indole and biindolyl triflones. [, ]
  • C-Ferrier glycosylation: Protonated TTBP triflate salt catalyzes diastereoselective C-Ferrier glycosylation of glycals, utilizing unique anionic triflate and H2O hydrogen-bond interactions for allylsilane activation. []
  • Stereoselective synthesis of thioglycosides: The sterically strained Brønsted pair complex of TTBP and hydrochloric acid activates thiols, facilitating the organocatalytic synthesis of 2-deoxy-β-thioglycosides from glycals. []

A: While the provided research papers do not extensively detail computational studies on TTBP itself, they highlight its use in studying other molecules. For instance, quantum chemical calculations were employed to investigate the anionic states of six-membered aromatic phosphorus heterocycles, including phosphabenzene. [] Additionally, DFT calculations were used to study the CO2 activation mechanism by rhenium hydride/B(C6F5)3 frustrated Lewis pairs. []

A: The steric bulk of the tert-butyl groups in TTBP is crucial for its activity and selectivity. The bulky nature prevents it from acting as a nucleophile, enabling its role as a sterically hindered base. [, ] Replacing the tert-butyl groups with less bulky substituents could alter its reactivity and lead to different reaction outcomes.

A: TTBP is generally stable when stored under appropriate conditions (nitrogen atmosphere, refrigeration). [] The research papers do not detail specific formulation strategies for this compound.

ANone: The provided research papers primarily focus on the synthetic and catalytic applications of TTBP. Therefore, they do not provide comprehensive information regarding SHE regulations, PK/PD, efficacy, resistance, toxicology, drug delivery, biomarkers, analytical methods, environmental impact, dissolution, analytical method validation, quality control, immunogenicity, transporter interactions, enzyme interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications.

A: While the provided papers mainly focus on chemical synthesis, TTBP's properties make it relevant across disciplines. For instance, its use in studying frustrated Lewis pairs connects to broader themes in catalysis and materials science. [] Furthermore, its application in glycosylation reactions has implications for carbohydrate chemistry and potentially drug development. [, ]

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